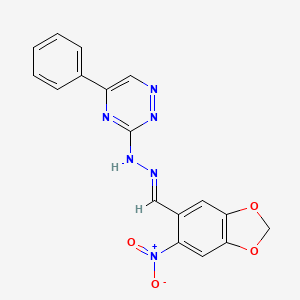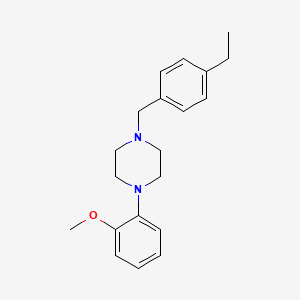![molecular formula C19H17N3OS B5787803 N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5787803.png)
N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide, also known as NACA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NACA is a thioamide derivative of 1-naphthylamine, which has been extensively studied for its anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and pain. This compound has been shown to inhibit the production of prostaglandins, which are known to contribute to inflammation and pain. Additionally, this compound has been found to activate the adenosine A1 receptor, which has been implicated in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including its ability to reduce inflammation and pain. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce pain in animal models. Additionally, this compound has been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide in lab experiments is its high purity and availability. The synthesis method for this compound has been optimized for high yield and purity, making it a readily available compound for research purposes. Additionally, this compound has been found to have low toxicity, making it a safer alternative to other anti-inflammatory and analgesic agents.
One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret results from experiments involving this compound.
Orientations Futures
There are several future directions for research involving N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide, including its potential as an anticancer agent and its effects on various signaling pathways involved in inflammation and pain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method for this compound has been optimized for high yield and purity, making it a readily available compound for research purposes. This compound has been found to have various scientific research applications, including its potential as an anti-inflammatory and analgesic agent and its potential as an anticancer agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide involves the reaction of 1-naphthylamine with carbon disulfide and chloroacetyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain this compound in high purity. This method has been optimized for high yield and purity, making this compound a readily available compound for research purposes.
Applications De Recherche Scientifique
N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide has been found to have various scientific research applications, including its potential as an anti-inflammatory and analgesic agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Additionally, this compound has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[3-(naphthalen-1-ylcarbamothioylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-13(23)20-15-8-5-9-16(12-15)21-19(24)22-18-11-4-7-14-6-2-3-10-17(14)18/h2-12H,1H3,(H,20,23)(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLCHHVYDPFRJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824219 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5787737.png)


![2-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5787774.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5787779.png)
![N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5787788.png)
![6-ethoxy-2-[(3-fluoro-4-methoxybenzyl)thio]-1,3-benzothiazole](/img/structure/B5787819.png)

![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5787830.png)
![N-[4-(cyanomethyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5787833.png)
